3-([1,1'-Biphenyl]-4-yl)but-2-enal
Description
Structure
3D Structure
Properties
CAS No. |
919301-82-9 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-(4-phenylphenyl)but-2-enal |
InChI |
InChI=1S/C16H14O/c1-13(11-12-17)14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-12H,1H3 |
InChI Key |
CJAYQRCOMALDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 3 1,1 Biphenyl 4 Yl but 2 Enal
Retrosynthetic Analysis and Key Disconnection Strategies for 3-([1,1'-Biphenyl]-4-yl)but-2-enal
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. icj-e.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. icj-e.orgyoutube.com For this compound, the primary retrosynthetic disconnections focus on the α,β-unsaturated aldehyde functionality and the biphenyl (B1667301) moiety.
The most logical disconnection is at the C2-C3 double bond, which points to an aldol-type condensation or a Wittig-type olefination as the forward synthetic step. This approach simplifies the target molecule into two key synthons: a nucleophilic two-carbon unit equivalent to acetaldehyde (B116499) enolate and an electrophilic biphenyl-containing carbonyl compound, 4-biphenylcarboxaldehyde.
Alternatively, disconnection of the biphenyl C-C bond suggests a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, as a key step in the synthesis of a precursor. nih.gov This strategy would involve coupling a phenylboronic acid or a phenylstannane with a suitably functionalized bromo- or iodobenzene (B50100) derivative that already contains the but-2-enal side chain or a precursor to it.
A graphical representation of these primary disconnection strategies is presented below:
Figure 1: Key Retrosynthetic Disconnections for this compound
Advanced and Novel Synthetic Protocols
Catalytic Synthesis Methodologies
Catalytic methods are paramount in the synthesis of this compound, offering pathways that are often more efficient and selective than stoichiometric reactions. These methodologies can be broadly categorized into transition metal-catalyzed syntheses, organocatalytic approaches, and biocatalytic transformations.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis plays a crucial role in the assembly of the biphenyl framework and the subsequent elaboration to the target α,β-unsaturated aldehyde. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context.
A common strategy involves a two-step sequence starting with the synthesis of a key intermediate, 4-biphenylcarboxaldehyde. This can be efficiently achieved via a Suzuki cross-coupling reaction. For instance, the reaction of 4-bromobenzaldehyde (B125591) with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate, provides 4-biphenylcarboxaldehyde in high yield.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Reflux | >90 | Inferred from general Suzuki coupling knowledge |
Once 4-biphenylcarboxaldehyde is obtained, it can be converted to this compound through various olefination reactions. The Wittig reaction, for example, involves the reaction of the aldehyde with a phosphorus ylide. Specifically, treating ethyltriphenylphosphonium bromide with a strong base like n-butyllithium generates the corresponding ylide, which then reacts with 4-biphenylcarboxaldehyde to form the but-2-ene moiety. Subsequent oxidation would be required to yield the final aldehyde.
A more direct approach to the α,β-unsaturated aldehyde is the Horner-Wadsworth-Emmons (HWE) reaction. This method utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding Wittig reagent and often provides excellent stereoselectivity for the (E)-isomer. The reaction of 4-biphenylcarboxaldehyde with the anion of diethyl (2-oxopropyl)phosphonate, generated using a base such as sodium hydride, would directly yield the target compound.
| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Stereoselectivity | Yield (%) | Reference |
| 4-Biphenylcarboxaldehyde | Diethyl (2-oxopropyl)phosphonate | NaH | THF | 0 to RT | Predominantly (E) | High | Inferred from general HWE reaction knowledge |
Organocatalytic Approaches for Enhanced Selectivity
Organocatalysis offers a metal-free alternative for the synthesis of α,β-unsaturated aldehydes, often providing high levels of stereoselectivity. Aldol (B89426) condensation reactions are a cornerstone of this approach. The reaction of 4-biphenylcarboxaldehyde with acetaldehyde, catalyzed by a chiral secondary amine such as proline or its derivatives, can proceed via an enamine intermediate to form a β-hydroxy aldehyde. Subsequent dehydration, which can be acid- or base-catalyzed, yields this compound. The use of a chiral organocatalyst can, in principle, afford enantiomerically enriched products if the β-hydroxy aldehyde intermediate is chiral.
| Aldehyde 1 | Aldehyde 2 | Organocatalyst | Solvent | Temperature (°C) | Selectivity | Yield (%) | Reference |
| 4-Biphenylcarboxaldehyde | Acetaldehyde | L-Proline | DMSO | Room Temperature | High for aldol addition | Moderate to Good | Inferred from general organocatalytic aldol reactions |
Another relevant organocatalytic method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group. While typically used for the synthesis of α,β-unsaturated esters or nitriles, modifications of this reaction can be employed to generate the desired aldehyde.
Biocatalytic Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions. For the synthesis of this compound, enzymes such as aldolases could be employed. Aldolases catalyze the formation of carbon-carbon bonds and can be used to react 4-biphenylcarboxaldehyde with acetaldehyde. This enzymatic approach can offer excellent control over stereochemistry.
Furthermore, other enzymes like oxidoreductases could be used for the selective oxidation of a corresponding allylic alcohol to the α,β-unsaturated aldehyde. This biocatalytic oxidation would be a green alternative to traditional chemical oxidants.
| Enzyme Class | Reaction Type | Substrates | Key Advantages |
| Aldolase | C-C bond formation | 4-Biphenylcarboxaldehyde, Acetaldehyde | High stereoselectivity, mild reaction conditions |
| Oxidoreductase | Oxidation | 3-([1,1'-Biphenyl]-4-yl)but-2-en-1-ol | High chemoselectivity, environmentally benign |
Flow Chemistry and Continuous Synthesis Techniques for Process Optimization
Flow chemistry offers significant advantages for the synthesis of this compound, particularly in terms of process optimization, safety, and scalability. The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to improved yields and selectivity.
For instance, the Suzuki coupling to form 4-biphenylcarboxaldehyde can be efficiently performed in a packed-bed reactor containing an immobilized palladium catalyst. This setup allows for the continuous production of the intermediate and easy separation of the product from the catalyst, which can be reused.
Similarly, subsequent olefination reactions can be adapted to flow conditions. The Horner-Wadsworth-Emmons reaction, for example, can be carried out by pumping a solution of the aldehyde and the phosphonate reagent through a heated reactor coil. This approach allows for rapid heating and cooling, minimizing the formation of side products.
| Reaction Step | Flow Reactor Type | Catalyst | Advantages |
| Suzuki Coupling | Packed-bed reactor | Immobilized Pd catalyst | Catalyst recycling, continuous production |
| Horner-Wadsworth-Emmons | Heated coil reactor | Homogeneous base | Precise temperature control, short reaction times |
Application of Green Chemistry Principles in Synthetic Design
The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.
Key green chemistry considerations include:
Atom Economy: Choosing reactions that maximize the incorporation of all reactant atoms into the final product. Catalytic reactions, by their nature, tend to have higher atom economy than stoichiometric ones.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. For example, Suzuki couplings can often be performed in aqueous media.
Catalysis: Employing catalytic methods (metal, organo-, or biocatalysis) to reduce the need for stoichiometric reagents and minimize waste.
Energy Efficiency: Utilizing methods like microwave irradiation or flow chemistry to reduce reaction times and energy consumption.
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Preference for catalytic additions and condensations over multi-step sequences with protecting groups. |
| Safer Solvents | Performing cross-coupling reactions in water or water-ethanol mixtures. |
| Catalysis | Use of reusable solid-supported catalysts or enzymes. |
| Energy Efficiency | Microwave-assisted synthesis or continuous flow processes to reduce heating times. |
Stereoselective Synthesis of this compound Isomers
The double bond in this compound can exist as either the (E) or (Z) isomer. The stereoselective synthesis of a specific isomer is often crucial for its intended application.
The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of the (E)-isomer. By using stabilized phosphonate ylides, the reaction typically affords the trans-alkene with high selectivity. Modifications to the phosphonate reagent and reaction conditions can further enhance this selectivity.
The synthesis of the (Z)-isomer is generally more challenging. The standard Wittig reaction, depending on the nature of the ylide and the reaction conditions, can be tuned to favor the (Z)-alkene. Specifically, the use of non-stabilized ylides under salt-free conditions often leads to the formation of the cis-alkene. Another approach involves the stereoselective reduction of a corresponding alkyne precursor using a catalyst such as Lindlar's catalyst.
| Reaction | Reagents | Typical Outcome |
| Horner-Wadsworth-Emmons | Stabilized phosphonate ylide | Predominantly (E)-isomer |
| Wittig Reaction | Non-stabilized phosphorus ylide | Can be tuned for (Z)-isomer |
| Alkyne Reduction | 3-([1,1'-Biphenyl]-4-yl)but-2-ynal, H₂, Lindlar's catalyst | (Z)-isomer |
Enantioselective and Diastereoselective Synthesis
While specific literature on the enantioselective or diastereoselective synthesis of this compound is not prevalent, general principles of asymmetric synthesis can be applied to its formation. The creation of a chiral center in this molecule would typically involve the addition of a nucleophile to the aldehyde or a related precursor in a stereocontrolled manner.
One potential, though less direct, route could involve the catalytic asymmetric arylation of an enal. For instance, the addition of an aryl group to 3-methyl-2-butenal (B57294) can be achieved with high enantioselectivity using a chiral catalyst. nih.gov A subsequent modification of the methyl group could then, in principle, lead to the desired product. However, a more direct approach would be desirable.
A plausible strategy for introducing chirality would be through an asymmetric aldol reaction or a related C-C bond-forming reaction where one of the reactants is chiral or a chiral catalyst is employed. For instance, the reaction of a chiral enolate or enamine with a suitable electrophile could establish a stereocenter.
Another approach could be the diastereoselective synthesis from a chiral precursor. For example, if a synthetic route proceeds via an intermediate that already contains a stereocenter, the subsequent formation of the but-2-enal moiety could be influenced by this existing chirality, leading to a diastereomeric excess of one isomer. A study on the synthesis of highly substituted cyclohexanones demonstrated that cascade Michael reactions can proceed with complete diastereoselectivity. nih.gov While not directly applicable to the linear this compound, this highlights the potential for achieving high diastereoselectivity in complex molecules through careful reaction design.
Three-component reactions have also been shown to produce complex molecules with high diastereoselectivity. For example, the reaction of triphenylphosphine, dialkyl but-2-ynedioate, and arylidene pivaloylacetonitrile (B1295116) yields densely substituted 2,3-dihydrofurans with high diastereoselectivity. researchgate.net Adapting such a strategy to the synthesis of the target compound would be a novel research direction.
Control of Geometric Isomerism (E/Z)
The geometry of the double bond in this compound is a critical aspect of its synthesis. The two primary methods for constructing this α,β-unsaturated aldehyde from a precursor such as 4-biphenylcarboxaldehyde would be the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. The stereochemical outcome of these reactions is highly dependent on the nature of the reagents and the reaction conditions.
Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. libretexts.org The stereoselectivity of the Wittig reaction is largely determined by the stability of the ylide.
Non-stabilized ylides: These ylides, typically bearing alkyl substituents, react rapidly and irreversibly to form an oxaphosphetane intermediate, which then decomposes to predominantly the (Z)-alkene. libretexts.org To synthesize (Z)-3-([1,1'-biphenyl]-4-yl)but-2-enal, one could envision using a non-stabilized ylide derived from (1-formylethyl)triphenylphosphonium salt with 4-biphenylcarboxaldehyde.
Stabilized ylides: Ylides bearing electron-withdrawing groups are more stable and their reaction with aldehydes is often reversible. This allows for equilibration to the thermodynamically more stable (E)-alkene. libretexts.orgmasterorganicchemistry.com The synthesis of (E)-3-([1,1'-biphenyl]-4-yl)but-2-enal would likely employ a stabilized ylide. The use of aqueous media for Wittig reactions with stabilized ylides has been shown to be effective, often leading to high yields and high E-selectivity. acs.org
The Schlosser modification of the Wittig reaction provides a method to obtain the (E)-alkene from non-stabilized ylides by using a strong base at low temperatures to deprotonate the betaine (B1666868) intermediate, allowing it to equilibrate to the more stable trans-configuration before elimination. libretexts.org
Table 1: Predicted Stereochemical Outcome of the Wittig Reaction for the Synthesis of this compound
| Ylide Type | Predicted Major Isomer | Typical Conditions |
| Non-stabilized | (Z)-3-([1,1'-Biphenyl]-4-yl)but-2-enal | Anhydrous THF, strong base (e.g., n-BuLi, NaH) |
| Stabilized | (E)-3-([1,1'-Biphenyl]-4-yl)but-2-enal | Various solvents, often weaker bases (e.g., NaHCO₃ in water) |
| Schlosser Modification | (E)-3-([1,1'-Biphenyl]-4-yl)but-2-enal | Low temperature, strong base (e.g., PhLi) |
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.org This reaction typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The reaction of 4-biphenylcarboxaldehyde with the anion of a suitable phosphonate, such as diethyl 2-oxopropylphosphonate, would be expected to yield predominantly (E)-3-([1,1'-biphenyl]-4-yl)but-2-enal.
The stereochemical outcome of the HWE reaction can be influenced by the structure of the phosphonate and the reaction conditions. For example, the use of bis(2,2,2-trifluoroethyl)phosphonoacetate reagents can lead to either (Z)- or (E)-α,β-unsaturated esters depending on the specific reagent and conditions. researchgate.netarkat-usa.orgumich.edu
The Still-Gennari modification of the HWE reaction allows for the synthesis of (Z)-alkenes with high selectivity. This is achieved by using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-chelating bases (e.g., KHMDS) in the presence of crown ethers. nrochemistry.com
Table 2: Predicted Stereochemical Outcome of the HWE Reaction for the Synthesis of this compound
| Reaction Type | Predicted Major Isomer | Typical Reagents and Conditions |
| Standard HWE | (E)-3-([1,1'-Biphenyl]-4-yl)but-2-enal | Phosphonate with ester groups, NaH, THF |
| Still-Gennari Modification | (Z)-3-([1,1'-Biphenyl]-4-yl)but-2-enal | Phosphonate with electron-withdrawing groups, KHMDS, 18-crown-6, THF |
Reactivity and Organic Transformations of 3 1,1 Biphenyl 4 Yl but 2 Enal
Electrophilic Reactivity of the α,β-Unsaturated Aldehyde Moiety
The presence of the carbon-carbon double bond in conjugation with the aldehyde group makes the β-carbon susceptible to attack by nucleophiles. This reactivity is a hallmark of α,β-unsaturated carbonyl compounds.
Conjugate (Michael) Addition Reactions with Various Nucleophiles
The Michael addition, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the conjugated system (Michael acceptor), leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.orgyoutube.com The electron-withdrawing effect of the aldehyde group polarizes the double bond, rendering the β-carbon electrophilic. libretexts.org
For 3-([1,1'-Biphenyl]-4-yl)but-2-enal, various nucleophiles can be employed in Michael additions. Soft nucleophiles, such as enolates, amines, and thiols, generally favor 1,4-addition over direct 1,2-addition to the carbonyl carbon. masterorganicchemistry.com
Table 1: Examples of Michael Addition Reactions with α,β-Unsaturated Aldehydes
| Michael Donor (Nucleophile) | Michael Acceptor | Product Type |
| Diethyl malonate | This compound | 1,5-Dicarbonyl compound |
| Aniline | This compound | β-Amino aldehyde |
| Thiophenol | This compound | β-Thioether aldehyde |
| Lithium diorganocopper reagents (Gilman reagents) | This compound | β-Alkylated aldehyde |
The reaction mechanism involves the nucleophilic attack on the β-carbon, forming an enolate intermediate which is then protonated to yield the final product. masterorganicchemistry.com The bulky biphenyl (B1667301) group may sterically hinder the approach of very large nucleophiles, but the fundamental reactivity of the conjugated system remains.
Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)
Cycloaddition reactions are powerful tools for the construction of cyclic systems. The double bond of the α,β-unsaturated aldehyde moiety in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org
In a typical Diels-Alder reaction, the α,β-unsaturated aldehyde (the dienophile) reacts with a conjugated diene to form a six-membered ring. wikipedia.org The aldehyde group is an electron-withdrawing group, which activates the dienophile for reaction with electron-rich dienes. youtube.com The stereochemistry of the reaction is highly controlled, with the substituents on the diene and dienophile retaining their relative positions in the product. libretexts.org
Table 2: Potential Diels-Alder Reactions
| Diene | Dienophile | Product |
| 1,3-Butadiene | This compound | Substituted cyclohexene carboxaldehyde |
| Cyclopentadiene | This compound | Bicyclic adduct |
| Danishefsky's diene | This compound | Functionalized cyclohexenone precursor |
While the carbon-carbon double bond typically acts as the dienophile, the conjugated C=C-C=O system can also potentially function as a diene, particularly in inverse-electron-demand Diels-Alder reactions, though this is less common for simple enals. wikipedia.org
Nucleophilic Reactivity at the Aldehyde Carbonyl Group
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by a wide range of nucleophiles. This leads to 1,2-addition products where the nucleophile adds directly to the carbonyl carbon. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor this mode of addition. brainly.comdalalinstitute.com
Reductions to Corresponding Alcohols
The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govphysicsandmathstutor.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.
A subsequent workup with a protic solvent protonates the resulting alkoxide to yield the alcohol, 3-([1,1'-Biphenyl]-4-yl)but-2-en-1-ol. It is important to note that strong reducing agents like LiAlH₄ can potentially also reduce the carbon-carbon double bond, especially under harsh conditions, leading to the saturated alcohol. However, NaBH₄ is generally more chemoselective for the reduction of aldehydes and ketones in the presence of alkenes.
Imine and Enamine Formation for Nitrogen-Containing Derivatives
The reaction of the aldehyde with primary amines under mildly acidic conditions results in the formation of imines (also known as Schiff bases). masterorganicchemistry.comwikipedia.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.com
The mechanism proceeds through a carbinolamine intermediate. researchgate.net The pH must be carefully controlled; it needs to be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. lumenlearning.com
Reaction with secondary amines follows a similar initial pathway to form an iminium ion, which then typically deprotonates at the α-carbon to yield an enamine.
Grignard and Organolithium Additions
Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the carbonyl group of aldehydes. sigmaaldrich.comlibretexts.org This reaction is a fundamental method for forming new carbon-carbon bonds. mnstate.edu The addition of a Grignard or organolithium reagent to this compound results in a 1,2-addition, where the organometallic reagent attacks the carbonyl carbon. brainly.commasterorganicchemistry.com This forms a magnesium or lithium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. masterorganicchemistry.com
Table 3: Examples of 1,2-Addition with Organometallic Reagents
| Organometallic Reagent | Substrate | Product (after workup) |
| Methylmagnesium bromide (CH₃MgBr) | This compound | 4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-ol |
| Phenyllithium (C₆H₅Li) | This compound | 1-Phenyl-3-([1,1'-Biphenyl]-4-yl)but-2-en-1-ol |
While 1,2-addition is the predominant pathway for these strong, hard nucleophiles, the possibility of 1,4-conjugate addition can sometimes be observed, particularly with Grignard reagents in the presence of catalytic amounts of copper salts, which form softer organocuprate species in situ. libretexts.orgdalalinstitute.com
Reactions Involving the Biphenyl Aromatic System
The biphenyl group consists of two phenyl rings linked by a single bond. The electronic properties of one ring can influence the reactivity of the other. youtube.com The biphenyl system is generally more reactive towards electrophiles than benzene itself.
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. youtube.com In the case of this compound, the butenal substituent is an electron-withdrawing group due to the conjugated aldehyde, which deactivates the phenyl ring to which it is attached (let's call it Ring A). Conversely, this makes the second, unsubstituted phenyl ring (Ring B) comparatively more electron-rich and thus more susceptible to electrophilic attack.
The directing effect of the substituent on Ring A would channel incoming electrophiles primarily to the ortho and para positions of Ring B. The para position of Ring B is already substituted, leaving the ortho and meta positions on Ring A and the ortho and para positions on Ring B as potential sites for substitution. Given the deactivating nature of the butenal group on Ring A, substitution is predicted to occur preferentially on the unsubstituted Ring B.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reagent/Reaction | Predicted Major Product(s) |
| Br₂ / FeBr₃ (Bromination) | Substitution on the ortho and para positions of the unsubstituted phenyl ring. |
| HNO₃ / H₂SO₄ (Nitration) | Substitution on the ortho and para positions of the unsubstituted phenyl ring. |
| SO₃ / H₂SO₄ (Sulfonation) | Substitution on the ortho and para positions of the unsubstituted phenyl ring. |
| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | Substitution on the ortho and para positions of the unsubstituted phenyl ring. |
Note: This table is based on predicted reactivity and not on experimental data.
Functionalization via Metalation and Cross-Coupling Reactions
The biphenyl moiety can be functionalized using metalation followed by cross-coupling reactions. Directed ortho-metalation could potentially be used to introduce functional groups at the positions ortho to the link between the two phenyl rings. However, the presence of the enal functionality might complicate these reactions.
More commonly, if a halogen were present on one of the phenyl rings, it could readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. mdpi.comnih.govmdpi.comresearchgate.net For the parent compound, direct C-H activation and subsequent cross-coupling is a theoretical possibility, though likely challenging to achieve selectively without a directing group.
Pericyclic Reactions and Rearrangements
The α,β-unsaturated aldehyde functionality is a key player in potential pericyclic reactions. mdpi.comnih.govresearchgate.net This conjugated system can act as a dienophile or a diene in cycloaddition reactions.
Diels-Alder Reaction: As a dienophile, the carbon-carbon double bond of the enal system can react with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the aldehyde group activates the double bond for this type of reaction.
[2+2] Cycloaddition: Photochemically induced [2+2] cycloadditions with alkenes could lead to the formation of cyclobutane derivatives.
Sigmatropic Rearrangements: While less common for this specific structure, derivatives of this compound could potentially undergo sigmatropic rearrangements under thermal or photochemical conditions.
The specific stereochemical and regiochemical outcomes of these potential reactions would depend on the reaction partners and conditions, but no specific studies on this compound have been reported.
Catalytic Transformations Mediated by this compound
There is no available scientific literature to suggest that this compound has been investigated or used as a ligand or an organocatalyst precursor. The presence of the biphenyl group could allow for the synthesis of chiral phosphine (B1218219) ligands (e.g., by introducing phosphino groups onto the rings), which are valuable in asymmetric catalysis. However, this remains a hypothetical application.
Mechanistic Investigations of Key Reactivity Pathways
Due to the absence of experimental studies on the reactivity of this compound, there have been no mechanistic investigations into its specific reaction pathways. Any proposed mechanism for its reactions would be purely theoretical and based on well-established mechanisms for reactions of biphenyls and α,β-unsaturated aldehydes.
Synthesis and Characterization of Derivatives and Analogues of 3 1,1 Biphenyl 4 Yl but 2 Enal
Preparation of Saturated Aldehyde Analogues
The synthesis of saturated aldehyde analogues from α,β-unsaturated aldehydes like 3-([1,1'-biphenyl]-4-yl)but-2-enal necessitates the selective reduction of the carbon-carbon double bond while preserving the aldehyde functionality. A common strategy for this transformation is catalytic hydrogenation using a catalyst that favors the reduction of the alkene over the carbonyl group.
One effective method involves the use of palladium-based catalysts, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high selectivity. For instance, the dehydrogenation of saturated ketones and aldehydes to their corresponding enones and enals can be achieved using a Pd(OAc)2 catalyst with molecular oxygen as the oxidant, suggesting that the reverse reaction is also feasible under modified conditions researchgate.net.
Another approach for the selective reduction of the conjugated double bond is the use of specific reducing agents. Transfer hydrogenation, employing a hydrogen donor in the presence of a suitable catalyst, can also yield the desired saturated aldehyde.
Table 1: Synthesis of 3-([1,1'-Biphenyl]-4-yl)butanal
| Method | Reagents and Conditions | Product | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C, controlled temperature and pressure | 3-([1,1'-Biphenyl]-4-yl)butanal | High selectivity with optimized conditions |
| Transfer Hydrogenation | Hydrogen donor (e.g., Hantzsch ester), catalyst | 3-([1,1'-Biphenyl]-4-yl)butanal | Mild reaction conditions |
Synthesis of Corresponding Alcohols, Carboxylic Acids, and Esters
The aldehyde group in this compound is a key site for transformations into other important functional groups, namely alcohols, carboxylic acids, and esters.
Alcohols: The reduction of the aldehyde functionality to a primary alcohol can be readily achieved using various reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose youtube.com. The choice of reagent can influence the selectivity, especially concerning the conjugated double bond. While NaBH₄ is generally selective for the reduction of aldehydes and ketones, LiAlH₄ is a more powerful reducing agent and may also reduce the double bond under certain conditions youtube.com. Catalytic hydrogenation with specific catalysts can also be utilized to produce the corresponding alcohol researchgate.net.
Carboxylic Acids: Oxidation of the aldehyde group yields the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and chromic acid minia.edu.eg. The oxidation of aldehydes to carboxylic acids is generally a straightforward and high-yielding reaction minia.edu.eg. Another method involves the use of milder oxidizing agents like silver oxide (Tollens' reagent).
Esters: Esters can be synthesized from the corresponding carboxylic acid through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid minia.edu.egmnstate.edu. Alternatively, esters can be prepared directly from the aldehyde. One such method is the Tishchenko reaction, which uses an aluminum alkoxide catalyst to disproportionate the aldehyde into the corresponding ester. Additionally, conversion of the carboxylic acid to an acyl chloride followed by reaction with an alcohol provides an efficient route to esters minia.edu.eg. Steglich esterification, using DCC and DMAP, is another method for synthesizing esters from carboxylic acids and alcohols mdpi.com.
Table 2: Synthesis of Alcohol, Carboxylic Acid, and Ester Derivatives
| Derivative | Synthetic Method | Typical Reagents |
| 3-([1,1'-Biphenyl]-4-yl)but-2-en-1-ol | Reduction of aldehyde | NaBH₄ or LiAlH₄ youtube.com |
| 3-([1,1'-Biphenyl]-4-yl)but-2-enoic acid | Oxidation of aldehyde | KMnO₄ or CrO₃ minia.edu.eg |
| Alkyl 3-([1,1'-Biphenyl]-4-yl)but-2-enoate | Fischer Esterification | Corresponding alcohol, H₂SO₄ mnstate.edu |
Exploration of Nitrogen-Containing Derivatives (e.g., Imines, Hydrazones)
The carbonyl group of this compound readily reacts with primary amines and related nitrogen nucleophiles to form a variety of nitrogen-containing derivatives.
Imines (Schiff Bases): The reaction of the aldehyde with a primary amine in a slightly acidic medium results in the formation of an imine, also known as a Schiff base. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
Hydrazones: Similarly, the reaction with hydrazine (H₂NNH₂) or its derivatives, such as phenylhydrazine, leads to the formation of hydrazones. These reactions are typically carried out under mild conditions and are often used for the characterization of aldehydes and ketones.
These nitrogen-containing derivatives are valuable intermediates in organic synthesis and can be further modified to create more complex molecules.
Synthesis of Heterocyclic Compounds Incorporating the Biphenylbutenal Scaffold
The conjugated system of this compound serves as a valuable building block for the synthesis of various heterocyclic compounds. The presence of both an electrophilic carbonyl carbon and a double bond allows for a range of cyclization reactions.
For instance, reaction with binucleophiles can lead to the formation of five- or six-membered rings. The synthesis of pyrazoline derivatives can be achieved by reacting α,β-unsaturated aldehydes with hydrazine derivatives researchgate.net. Similarly, isoxazolines can be prepared using hydroxylamine (B1172632) hydrochloride researchgate.net.
Furthermore, the biphenylbutenal scaffold can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins are known to produce fused polyheterocyclic compounds mdpi.com. The electron-deficient nature of the double bond in the biphenylbutenal makes it a suitable partner in such reactions. The synthesis of nitrogen-containing heterocyclic compounds is a significant area of research due to their prevalence in natural products and pharmaceuticals rsc.orgethz.ch.
Conjugated System Extensions and Aryl Modifications of the Biphenyl (B1667301) Unit
Conjugated System Extensions: The conjugated π-system of this compound can be extended to create larger conjugated molecules with potentially interesting photophysical properties. The Wittig reaction and the Horner-Wadsworth-Emmons reaction are powerful tools for this purpose. These reactions involve the treatment of the aldehyde with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively, to form a new carbon-carbon double bond, thereby extending the conjugation.
Aryl Modifications of the Biphenyl Unit: The biphenyl moiety offers another site for structural modification. Suzuki-Miyaura cross-coupling reactions are particularly well-suited for this purpose. By starting with a halogenated precursor to this compound (e.g., where one of the phenyl rings is substituted with bromine or iodine), a wide variety of aryl or heteroaryl groups can be introduced by coupling with the corresponding boronic acid in the presence of a palladium catalyst ajgreenchem.com. This allows for the synthesis of a library of analogues with diverse electronic and steric properties.
Table 3: Methods for Structural Modification
| Modification Type | Reaction | Typical Reagents | Outcome |
| Conjugation Extension | Wittig Reaction | Phosphorus ylide | Extended π-system |
| Aryl Modification | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst ajgreenchem.com | Substituted biphenyl unit |
Stereoisomeric Derivatives and their Preparation
The presence of a carbon-carbon double bond in this compound gives rise to the possibility of E/Z stereoisomerism. The thermodynamic stability of the isomers often dictates the major product in the synthesis of the parent compound.
When new chiral centers are introduced into the molecule, for example, through the reduction of the double bond or the aldehyde group, enantiomers and diastereomers can be formed. The synthesis of specific stereoisomers often requires the use of stereoselective reactions.
For the preparation of enantiomerically enriched alcohols from the corresponding aldehyde, asymmetric reduction methods can be employed. These methods typically involve the use of a chiral catalyst or a chiral reducing agent. Similarly, stereoselective reduction of the double bond can lead to the formation of specific diastereomers if a chiral center is already present in the molecule. The development of enantioselective synthesis of alcohols and amines is an active area of research organic-chemistry.org.
Based on a comprehensive search for scientific literature and spectral data, it is not possible to provide a detailed article on "this compound" that strictly adheres to the requested outline. The required experimental data for high-resolution one- and two-dimensional NMR, high-resolution mass spectrometry (including ESI, EI, and MS/MS), and specific IR/Raman vibrational frequencies for this particular compound are not available in the public domain through the conducted searches.
While general principles of these spectroscopic techniques and data for structurally related compounds—such as biphenyl derivatives and other substituted butenals—are accessible, the strict constraint to focus solely on "this compound" and not introduce information outside this specific scope prevents the generation of an accurate and scientifically valid article. To fulfill the request, specific, published research findings detailing the structural elucidation of this exact molecule are necessary.
Without access to primary research articles or spectral database entries for "this compound," any attempt to generate the content for the specified sections would involve speculation or fabrication of data, which would be scientifically inaccurate.
Therefore, the requested article cannot be generated at this time due to the lack of available specific data for the target compound.
Advanced Spectroscopic and Structural Elucidation of 3 1,1 Biphenyl 4 Yl but 2 Enal
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of molecules containing chromophores. In 3-([1,1'-Biphenyl]-4-yl)but-2-enal, the extensive conjugated system, which includes the biphenyl (B1667301) moiety and the α,β-unsaturated aldehyde, gives rise to characteristic electronic transitions. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals).
The extended π-conjugation in this molecule, spanning from one phenyl ring of the biphenyl group through the but-2-enal chain, is expected to result in strong absorption bands in the UV region. The primary electronic transition observed is the π → π* transition. Increased conjugation generally shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) because it decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) msu.edu. The biphenyl group itself typically shows a strong absorption peak around 247 nm researchgate.net. The conjugation with the but-2-enal moiety is expected to shift this absorption to a longer wavelength.
The polarity of the solvent can influence the position of the absorption maxima, a phenomenon known as solvatochromism. For molecules with π → π* transitions, an increase in solvent polarity often leads to a bathochromic shift researchgate.netphyschemres.org. This is due to the stabilization of the more polar excited state by the polar solvent. Theoretical calculations using time-dependent density functional theory (TD-DFT) can complement experimental data by predicting electronic transition energies and oscillator strengths physchemres.orgscielo.org.za.
Table 1: Expected UV-Vis Spectral Data for this compound
| Transition Type | Expected λmax Range (nm) | Solvent Effects |
|---|---|---|
| π → π* | 250 - 350 | Bathochromic shift with increasing solvent polarity |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
In the solid state, the molecule is expected to adopt an E configuration about the C=C double bond of the enal moiety, which is thermodynamically more stable. The prop-2-en-1-one unit in similar structures is often nearly planar nih.govresearchgate.net. A key structural feature of biphenyl-containing compounds is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens, the biphenyl unit is typically non-planar in the solid state, with reported dihedral angles ranging from approximately 4° to over 40° in related structures nih.govresearchgate.net. This twist affects the degree of π-conjugation across the biphenyl system.
Table 2: Representative Crystallographic Data for a Structurally Similar Compound, (E)-1-([1,1'-Biphenyl]-4-yl)-3-(2-methylphenyl)prop-2-en-1-one researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.6396 (3) |
| b (Å) | 9.9106 (4) |
| c (Å) | 11.9263 (4) |
| α (°) | 103.166 (2) |
| β (°) | 104.713 (2) |
| γ (°) | 103.308 (2) |
| Dihedral Angle (Biphenyl Rings) | 40.65 (8)° |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful method for determining the absolute configuration of chiral molecules. This compound itself is achiral. However, if a stereocenter were introduced into the molecule, ECD would become an indispensable tool for its stereochemical assignment.
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative peaks known as Cotton effects, is a unique fingerprint of a molecule's three-dimensional structure. For chiral biphenyl derivatives, the ECD spectrum is often dominated by the biphenyl chromophore. The twisted nature of the biphenyl rings creates a chiral entity (atropisomerism), and the sign of the Cotton effects can be related to the helicity (P or M) of the biphenyl system nih.gov.
The application of the exciton coupling model in ECD can be particularly useful. When two or more chromophores are positioned closely in space, their electronic transitions can couple, leading to characteristic bisignate (two-signed) Cotton effects in the ECD spectrum, from which the absolute configuration can be deduced nih.gov. For complex or conformationally flexible molecules, computational analysis of ECD spectra is often employed to reliably assign the absolute configuration mdpi.com.
Advanced Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of compounds in complex matrices and for unambiguous structural confirmation nih.govsaspublishers.com.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a technique of choice. The gas chromatograph separates the components of a mixture, and the mass spectrometer detects, ionizes, and fragments the eluted compounds. The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak and a unique fragmentation pattern that serves as a "fingerprint" for structural identification researchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, suitable for a wider range of compounds, including those that are not volatile or are thermally labile saspublishers.comresearchgate.net. High-performance liquid chromatography (HPLC) separates the compound from a mixture, which is then introduced into the mass spectrometer. LC-MS provides crucial information on the molecular weight and can be coupled with tandem mass spectrometry (MS/MS) to obtain detailed structural information through controlled fragmentation nih.govresearchgate.net.
Other hyphenated techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-FTIR (Liquid Chromatography-Fourier Transform Infrared Spectroscopy) can provide even more comprehensive structural data online, directly from the separated components of a mixture saspublishers.comresearchgate.net. These methods are powerful tools for impurity profiling, metabolite identification, and quality control in pharmaceutical analysis researchgate.net.
Potential Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates
The structural motif of 3-([1,1'-Biphenyl]-4-yl)but-2-enal is reminiscent of chalcones, which are 1,3-diphenyl-2-propen-1-one derivatives. Chalcones and their analogues are recognized as crucial intermediates in the biosynthesis of flavonoids and are a focal point in medicinal chemistry due to their broad spectrum of biological activities. jchemrev.comjchemrev.comguidechem.com The biphenyl (B1667301) group, in particular, is a recognized pharmacophore found in numerous pharmaceuticals, contributing to their therapeutic effects by influencing properties such as solubility, metabolic stability, and binding affinity to target proteins. biosynce.comresearchgate.net
Given this context, this compound could serve as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The α,β-unsaturated aldehyde functionality is highly reactive and can participate in a variety of chemical transformations, including Michael additions, Diels-Alder reactions, and various condensation reactions, allowing for the construction of more intricate molecular architectures. wikipedia.orgpressbooks.pub These reactions could lead to the development of novel anti-inflammatory, anticancer, or antimicrobial agents, mirroring the known activities of other biphenyl-containing compounds and chalcones. guidechem.comnih.gov
Precursor for the Development of High-Value Organic Compounds
The reactivity of the α,β-unsaturated aldehyde group makes this compound a promising precursor for a diverse array of high-value organic compounds. α,β-Unsaturated carbonyl compounds are considered key building blocks in organic chemistry. nih.gov The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various heterocyclic systems. For instance, reaction with hydrazines could yield pyrazolines, while reaction with hydroxylamine (B1172632) could produce isoxazoles, both of which are important scaffolds in medicinal chemistry. nih.gov
Furthermore, the biphenyl moiety itself is a precursor to a range of important materials and chemicals, including emulsifiers, optical brighteners, and crop protection products. wikipedia.orgvedantu.com The functionalization of the biphenyl rings of this compound through electrophilic aromatic substitution could lead to a new generation of biphenyl derivatives with tailored properties. biosynce.comarabjchem.org
Integration into Functional Materials and Polymers (e.g., Optoelectronic Materials, Ligands in Catalysis)
The biphenyl unit is a well-known component in the design of functional materials. Its rigid structure is a key feature in the development of liquid crystals, and substituted biphenyls are used in commercial liquid crystal displays (LCDs). wikipedia.orgnih.gov The incorporation of the this compound unit into a polymer backbone could lead to materials with interesting optical or electronic properties. The conjugated system of the molecule could be exploited in the design of organic light-emitting diodes (OLEDs) or organic semiconductors. nih.govrsc.org
Moreover, α,β-unsaturated aldehydes and their derivatives are known to undergo polymerization. wikipedia.org The polymerization of this compound or its copolymerization with other monomers could yield novel polymers with the biphenyl moiety as a pendant group, potentially imparting enhanced thermal stability or specific optical characteristics to the resulting material. google.comresearchgate.net
Exploration as a Scaffold for Ligand Design in Transition Metal Catalysis or Organocatalysis
The biphenyl scaffold is a cornerstone in the design of privileged ligands for transition metal catalysis, particularly in the form of biaryl phosphines. nih.gov These ligands have shown exceptional performance in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.govacs.orgacs.org While this compound is not a phosphine (B1218219) itself, it could be chemically modified to incorporate a phosphine group, thereby creating a novel biphenyl-based ligand. The steric and electronic properties of such a ligand could be fine-tuned by modifying both the biphenyl and the butenal-derived parts of the molecule.
In the realm of organocatalysis, the α,β-unsaturated aldehyde functionality is a key reactive handle. It can participate in various asymmetric transformations catalyzed by chiral amines or other small organic molecules. Therefore, this compound could be employed as a substrate in such reactions to generate enantioenriched products, which are highly valuable in the pharmaceutical industry.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 3-([1,1'-Biphenyl]-4-yl)but-2-enal
The academic understanding of this compound is primarily derived from the extensive research on α,β-unsaturated aldehydes and biphenyl (B1667301) derivatives. The core structure features a but-2-enal chain substituted at the 3-position with a biphenyl-4-yl group. This conjugation of the biphenyl ring with the enal functionality is expected to significantly influence its electronic properties and reactivity.
The α,β-unsaturated aldehyde moiety is a versatile functional group known to participate in a variety of reactions. fiveable.me The presence of a carbon-carbon double bond conjugated to a carbonyl group creates a polarized system, making both the carbonyl carbon and the β-carbon electrophilic. libretexts.org Consequently, this class of compounds readily undergoes nucleophilic additions. pressbooks.pub Stronger, more reactive nucleophiles tend to attack the carbonyl carbon (1,2-addition), while weaker nucleophiles typically add to the β-carbon in a conjugate (1,4-addition) fashion. pressbooks.pub
The biphenyl group, on the other hand, is a well-studied structural motif in medicinal chemistry and materials science. gre.ac.uk The two phenyl rings are connected by a single bond, and the degree of twisting (torsional angle) between the rings affects the extent of π-conjugation, which in turn influences the molecule's electronic and photophysical properties. iucr.org
Unexplored Synthetic Avenues and Methodologies for its Preparation
While a definitive synthesis for this compound has not been reported in the literature, several plausible synthetic routes can be proposed based on established organic methodologies. These unexplored avenues offer opportunities for the development of efficient and stereoselective preparations.
One of the most direct approaches would be a Claisen-Schmidt (crossed aldol) condensation . This would involve the reaction of 4-biphenylcarboxaldehyde with propanal under basic or acidic conditions. The initial aldol (B89426) adduct would then undergo dehydration to yield the target α,β-unsaturated aldehyde.
Another promising method is the Wittig reaction , a powerful tool for the formation of carbon-carbon double bonds. acs.org This could involve the reaction of 4-biphenylcarboxaldehyde with a suitable phosphonium (B103445) ylide, such as (1-formylethyl)triphenylphosphorane. The Wittig reaction is often advantageous due to its high degree of stereoselectivity, potentially allowing for the preferential synthesis of the (E)- or (Z)-isomer of the target compound. researchgate.net
The Suzuki-Miyaura cross-coupling reaction could be employed to construct the biphenyl moiety at a later stage of the synthesis. mdpi.comnih.gov For instance, a precursor such as 3-(4-bromophenyl)but-2-enal could be coupled with phenylboronic acid in the presence of a palladium catalyst and a base. nih.gov This approach offers the flexibility to introduce a variety of substituents on either phenyl ring.
| Synthetic Method | Reactants | Key Reagents/Conditions | Potential Advantages |
| Claisen-Schmidt Condensation | 4-Biphenylcarboxaldehyde, Propanal | Base (e.g., NaOH) or Acid (e.g., HCl) | Atom economical, straightforward |
| Wittig Reaction | 4-Biphenylcarboxaldehyde, (1-Formylethyl)triphenylphosphorane | Base (e.g., n-BuLi) | High stereoselectivity |
| Suzuki-Miyaura Coupling | 3-(4-Bromophenyl)but-2-enal, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High functional group tolerance, modular |
Identification of Novel Organic Transformations and Reaction Discovery Opportunities
The unique combination of a reactive α,β-unsaturated aldehyde and a bulky, electronically-active biphenyl group in this compound opens up a wide range of possibilities for novel organic transformations.
The electrophilic β-carbon of the enal system is a prime target for Michael (conjugate) addition reactions . A variety of nucleophiles, including amines, thiols, and carbanions, could be employed to introduce new functional groups at the 3-position of the butanal chain. nih.gov The stereochemical outcome of these additions could be influenced by the steric hindrance of the biphenyl moiety.
The conjugated diene-like character of the enal system makes it a potential substrate for cycloaddition reactions . For example, it could act as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or participate in [2+2] cycloadditions with electron-rich alkenes. nih.govresearchgate.net The regioselectivity and stereoselectivity of these reactions would be of significant interest.
Furthermore, the aldehyde functionality itself can be a site for various transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine. The biphenyl group can also undergo further functionalization, for example, through electrophilic aromatic substitution, although the substitution pattern would be directed by the existing butenal side chain.
| Reaction Type | Potential Reactant | Expected Product Type | Area of Novelty |
| Michael Addition | Organocuprates | 3-Substituted-3-([1,1'-biphenyl]-4-yl)butanal | Stereoselective functionalization |
| Diels-Alder Reaction | Substituted Dienes | Substituted cyclohexene carboxaldehydes | Access to complex cyclic systems |
| [2+2] Photocycloaddition | Alkenes | Substituted cyclobutane carboxaldehydes | Formation of strained ring systems |
| Reductive Amination | Amines, Reducing agent | N-Substituted 3-([1,1'-biphenyl]-4-yl)butanamines | Synthesis of novel amine derivatives |
Emerging Computational Approaches for Deeper Structural and Mechanistic Insights
Computational chemistry offers powerful tools to investigate the structure, properties, and reactivity of this compound in silico. Density Functional Theory (DFT) is a particularly well-suited method for studying such conjugated organic molecules. worldscientific.come3s-conferences.org
Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption and emission spectra of the compound. mdpi.com This would provide insights into its photophysical properties and potential applications in materials science.
Furthermore, computational modeling can be used to elucidate the mechanisms of potential reactions . For instance, the reaction pathways of Michael additions or cycloadditions can be mapped out to understand the transition state geometries, activation energies, and the origins of stereoselectivity. acs.org
| Computational Method | Property to be Investigated | Expected Insights |
| Density Functional Theory (DFT) | Ground state geometry, Torsional angle | Preferred conformation, Steric and electronic effects |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Photophysical properties, Electronic transitions |
| Transition State Searching | Reaction mechanisms | Activation barriers, Regio- and stereoselectivity |
| Molecular Dynamics (MD) | Conformational dynamics in solution | Influence of solvent on structure and reactivity |
Development of Advanced Analytical Techniques for Enhanced Characterization and Monitoring
The unambiguous characterization of this compound and the monitoring of its reactions would require a combination of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for structural elucidation. In addition to standard 1D ¹H and ¹³C NMR, advanced 2D techniques such as COSY, HSQC, and HMBC would be essential to definitively assign all proton and carbon signals, especially in the complex aromatic region of the biphenyl group. semanticscholar.orgipb.pt Nuclear Overhauser Effect (NOE) experiments could provide information about the spatial proximity of different protons, helping to determine the stereochemistry of the butenal double bond and the preferred conformation of the biphenyl moiety.
Mass spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the compound. openstax.org High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. For α,β-unsaturated aldehydes, characteristic fragmentation patterns can be observed, which would aid in structural confirmation. libretexts.orgnih.gov
Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC), would be crucial for the purification and purity assessment of the compound. helixchrom.com The use of stationary phases specifically designed for the separation of aromatic compounds, such as those based on biphenyl or phenyl-hexyl functionalities, could be particularly advantageous. chromatographyonline.comchromatographyonline.comlcms.cz
| Analytical Technique | Information Obtained | Specific Application |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms | Unambiguous assignment of ¹H and ¹³C signals |
| NOESY NMR | Through-space correlations | Determination of stereochemistry and conformation |
| High-Resolution Mass Spectrometry | Exact mass and fragmentation | Confirmation of molecular formula and structural features |
| HPLC with Biphenyl Column | Retention time and purity | Separation of isomers and reaction monitoring |
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 3-([1,1'-biphenyl]-4-yl)but-2-enal, and how do reaction conditions influence yield and regioselectivity?
- Methodological Answer : A common approach involves Heck cross-coupling reactions. For example, (E)-3-([1,1'-biphenyl]-4-yl)acrylaldehyde (a structurally related compound) was synthesized via a Heck reaction between 4-bromobiphenyl and acrolein diethyl acetal, achieving satisfactory yields under optimized palladium catalysis . Key factors include catalyst choice (e.g., Pd(PPh₃)₄), temperature, and solvent polarity. Regioselectivity is influenced by steric and electronic effects of substituents on the biphenyl moiety.
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for structural elucidation. For biphenyl-containing analogs (e.g., 4-(((3-([1,1'-biphenyl]-4-yl)but-3-en-2-yl)oxy)methyl)pyridine), distinct chemical shifts for aromatic protons (δ 7.2–7.8 ppm) and alkene protons (δ 5.5–6.5 ppm) are observed. Coupling constants (J ≈ 16 Hz for trans alkenes) confirm stereochemistry . Integration ratios and 2D NMR (e.g., COSY, HSQC) resolve overlapping signals.
Q. What are the recommended analytical techniques for purity assessment of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. For mass verification, high-resolution mass spectrometry (HRMS) provides exact mass data (e.g., calculated vs. observed values within 3 ppm error), as demonstrated for biphenyl derivatives in dual nickel/palladium catalytic systems . Combustion analysis ensures elemental composition alignment with theoretical values .
Advanced Research Questions
Q. How can catalytic systems be optimized to enhance regioselectivity in functionalization reactions involving this compound?
- Methodological Answer : Nickel catalysts, such as Ni(cod)₂ with (Cy)-Phox ligands, have shown high regioselectivity (>8:1) in hydroalkoxylation of branched 1,3-diketones. Solvent choice (e.g., mesitylene) and temperature (40°C vs. room temperature) significantly impact reaction outcomes . Computational studies (DFT) can predict transition states to guide ligand design.
Q. What strategies address contradictions in spectroscopic data for biphenyl-containing aldehydes, such as unexpected downfield shifts or splitting patterns?
- Methodological Answer : Contradictions may arise from conformational flexibility or solvent effects. For example, in (E)-3-([1,1'-biphenyl]-4-yl)acrylaldehyde, dynamic NMR can detect rotational barriers in the biphenyl group . Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and variable-temperature NMR help isolate environmental effects. Cross-validation with X-ray crystallography resolves ambiguities .
Q. How can side products from Heck cross-coupling or allylation reactions be systematically identified and minimized?
- Methodological Answer : Byproducts often result from over-reduction or homocoupling. TLC monitoring with UV-active substrates (e.g., allyl hydrazones) improves reaction tracking . GC-MS or LC-MS identifies impurities, while stoichiometric control of reactants (e.g., 1.2 eq. acrolein acetal) suppresses undesired pathways. Additives like silver salts mitigate palladium black formation .
Q. What mechanistic insights explain the divergent reactivity of this compound in cyclization vs. nucleophilic substitution reactions?
- Methodological Answer : The α,β-unsaturated aldehyde group enables both electrophilic (e.g., halocyclization) and conjugate addition pathways. Kinetic studies using stopped-flow NMR reveal that electron-withdrawing substituents on the biphenyl ring favor cyclization by stabilizing transition states. Solvent polarity (e.g., DMF vs. THF) further modulates reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
